molecular formula C18H18N2O3S B2752314 N-[(3-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide CAS No. 860611-61-6

N-[(3-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2752314
CAS No.: 860611-61-6
M. Wt: 342.41
InChI Key: AUXUABSFDMRHTG-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazine derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: As a precursor for the synthesis of materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate carbonyl compound under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the benzothiazine intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the 3-Methoxybenzyl Group: The final step involves the alkylation of the acetamide derivative with 3-methoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazine derivatives are known to interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide: can be compared with other benzothiazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity, chemical reactivity, and potential applications. The presence of the 3-methoxybenzyl group may enhance its interaction with certain biological targets or improve its solubility and stability.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-23-13-6-4-5-12(9-13)11-19-17(21)10-16-18(22)20-14-7-2-3-8-15(14)24-16/h2-9,16H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXUABSFDMRHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326116
Record name N-[(3-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824504
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860611-61-6
Record name N-[(3-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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